![molecular formula C15H26ClNO3 B4240098 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4240098.png)
3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride
Overview
Description
3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride, also known as EPPB, is a chemical compound that has gained popularity in scientific research due to its potential biomedical applications. EPPB is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a significant role in regulating insulin signaling pathways.
Mechanism of Action
3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride selectively inhibits the activity of PTP1B by binding to its catalytic site. PTP1B is a negative regulator of insulin signaling pathways, and its inhibition by 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride leads to increased insulin sensitivity. 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, by inhibiting PTP1B activity.
Biochemical and Physiological Effects:
3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. Additionally, 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride has been shown to reduce body weight and improve lipid metabolism in these models. 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting PTP1B activity.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride in lab experiments is its selectivity for PTP1B, which allows for the specific study of this enzyme's role in insulin signaling pathways. Additionally, 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride has been shown to have low toxicity in animal models. However, one limitation of using 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride is its relatively low potency compared to other PTP1B inhibitors.
Future Directions
For the use of 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride in scientific research include the development of more potent analogs and the investigation of its potential therapeutic applications in the treatment of type 2 diabetes and cancer. Additionally, the role of PTP1B in other physiological processes, such as inflammation and immune function, could be studied using 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride as a tool.
Scientific Research Applications
3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride has been widely used in scientific research to study the role of PTP1B in insulin signaling pathways. Insulin resistance is a characteristic feature of type 2 diabetes, and PTP1B has been identified as a potential target for the treatment of this disease. 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride has been shown to improve insulin sensitivity in animal models of obesity and diabetes by inhibiting PTP1B activity. Additionally, 3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride has been used to study the role of PTP1B in other physiological processes, such as energy metabolism and cancer.
properties
IUPAC Name |
3-[(3-ethoxy-4-propoxyphenyl)methylamino]propan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-3-10-19-14-7-6-13(11-15(14)18-4-2)12-16-8-5-9-17;/h6-7,11,16-17H,3-5,8-10,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPYIKBZMZZMDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNCCCO)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Ethoxy-4-propoxyphenyl)methylamino]propan-1-ol;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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